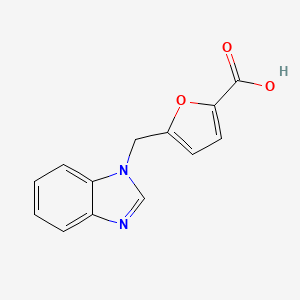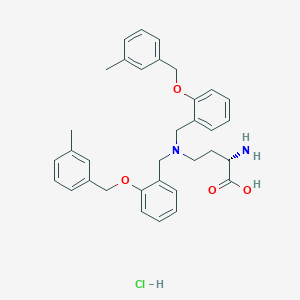
V-9302 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
V-9302 hydrochloride is a potent and selective competitive antagonist that inhibits transmembrane glutamine flux by specifically targeting the amino acid transporter ASCT2 (SLC1A5), and not ASCT1 . It effectively inhibits ASCT2-mediated glutamine uptake with an IC50 value of 9.6 μM in HEK-293 cells .
Chemical Reactions Analysis
V-9302 hydrochloride is known to inhibit ASCT2-mediated glutamine uptake . It has been used in research to break the glutamine metabolism interaction between cancer-associated fibroblasts (CAFs) and cancer cells .Physical And Chemical Properties Analysis
V-9302 hydrochloride has a molecular weight of 575.14 and a molecular formula of C34H39ClN2O4 . It is soluble in DMSO at 100 mg/mL and in water at 50 mg/mL . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications
- Role of V-9302 : V-9302 is an ASCT2 inhibitor that selectively targets the amino acid transporter ASCT2 (SLC1A5). It effectively blocks glutamine uptake in cancer cells .
- Outcome : These nanodroplets serve as contrast-enhanced ultrasound imaging agents and have potential for integrated diagnostic therapy .
Cancer Therapy: Targeting Glutamine Metabolism
Melanoma Treatment: CAFs-Targeted Nanodroplets
Tumor Tissue Signaling Pathways Modulation
Mechanism of Action
Target of Action
ASCT2 is a sodium-dependent solute-carrier protein responsible for the import of neutral amino acids and is the primary transporter of glutamine in cancer cells .
Mode of Action
V-9302 hydrochloride acts as a competitive antagonist of transmembrane glutamine flux . It inhibits ASCT2-mediated glutamine uptake in human cells in a concentration-dependent fashion .
Biochemical Pathways
The inhibition of ASCT2-mediated glutamine uptake by V-9302 hydrochloride affects multiple facets of glutamine metabolism . This includes biosynthesis, cell signaling, and oxidative protection processes leveraged by cancer cells .
Pharmacokinetics
It’s known that v-9302 hydrochloride can be administered intraperitoneally , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The blockade of ASCT2 with V-9302 hydrochloride results in attenuated cancer cell growth and proliferation, increased cell death, and increased oxidative stress . These collectively contribute to antitumor responses in vitro and in vivo .
Safety and Hazards
V-9302 hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .
Future Directions
Research has shown that V-9302 hydrochloride has potential applications in cancer treatment. For example, it has been used in combination with GLULsiRNA to inhibit melanoma growth via glutamine metabolic reprogramming and tumor microenvironment remodeling . Another study suggests that the combination of V-9302 and immune checkpoint inhibitors could be evaluated for treating melanoma .
properties
IUPAC Name |
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O4.ClH/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28;/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38);1H/t31-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMUDMPRZSZTJ-YNMZEGNTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2588701.png)
![3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588702.png)

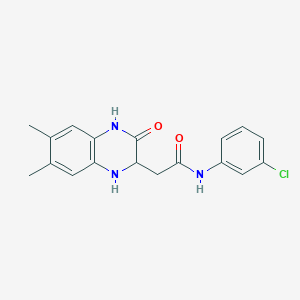
![Tert-butyl 8-[(5-chloropyrazin-2-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2588707.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2588708.png)
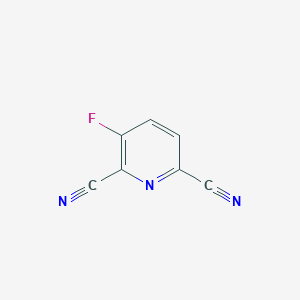

![5-fluoro-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2588717.png)

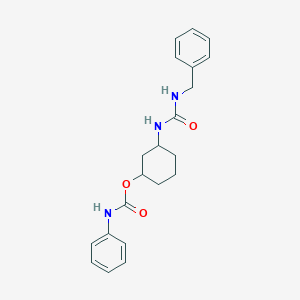
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)
